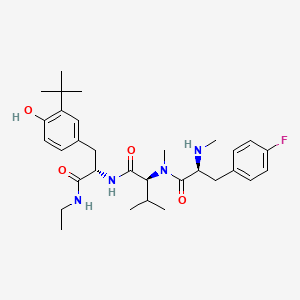

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MA-2029 ist ein selektiver und kompetitiver Motilin-Rezeptor-Antagonist mit einem IC50-Wert von 4,9 nM .

Herstellungsmethoden

Die Synthese von MA-2029 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren nachfolgende Reaktion unter bestimmten Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die eine selektive Bindung und Hemmung von Motilin-Rezeptoren beinhalten .

Vorbereitungsmethoden

The synthesis of MA-2029 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving selective binding and inhibition of motilin receptors .

Analyse Chemischer Reaktionen

MA-2029 durchläuft verschiedene chemische Reaktionen, darunter:

Kompetitive Hemmung: Es hemmt kompetitiv Motilin-induzierte Kontraktionen in isolierten Längsmuskelleisten des Kaninchendünndarms

Bindungshemmung: Es hemmt konzentrationsabhängig die Bindung von [125I]Motilin an Motilin-Rezeptoren in glatter Muskulatur des Kaninchenkolons und HEK 293-Zellen, die humane Motilin-Rezeptoren exprimieren

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Motilin, Acetylcholin und Substanz P. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die inhibierten Motilin-Rezeptorkomplexe .

Wissenschaftliche Forschungsanwendungen

MA-2029 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Gastrointestinale Störungen: Es wird zur Untersuchung und möglicherweise zur Behandlung gastrointestinaler Störungen verwendet, die mit gestörter gastrointestinaler Motilität verbunden sind

Reizdarmsyndrom: Es hat sich in präklinischen Studien als vielversprechend für die Behandlung des Reizdarmsyndroms erwiesen.

Kardiovaskuläre Sicherheit: Es wurden Untersuchungen durchgeführt, um sein kardiovaskuläres Sicherheitsprofil zu beurteilen, was auf ein geringeres kardiovaskuläres Risiko im Vergleich zu anderen ähnlichen Medikamenten hindeutet.

Wirkmechanismus

MA-2029 übt seine Wirkung aus, indem es selektiv und kompetitiv an Motilin-Rezeptoren bindet und so Motilin-induzierte Darmbakterien und viszerale Schmerzen hemmt . Die beteiligten molekularen Ziele sind die Motilin-Rezeptoren, und die Wege umfassen die Hemmung der Motilin-Rezeptoraktivität, was zu einer verringerten gastrointestinalen Motilität führt .

Wirkmechanismus

MA-2029 exerts its effects by selectively and competitively binding to motilin receptors, thereby inhibiting motilin-induced intestinal contractions and visceral pain . The molecular targets involved are the motilin receptors, and the pathways include the inhibition of motilin receptor activity, leading to reduced gastrointestinal motility .

Vergleich Mit ähnlichen Verbindungen

MA-2029 ist einzigartig in seiner hohen Selektivität und kompetitiven Hemmung von Motilin-Rezeptoren im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

Cisaprid: Ein wirksames Medikament für das Reizdarmsyndrom, aber mit einem höheren kardiovaskulären Risiko.

Erythromycin: Ein weiterer Motilin-Rezeptor-Agonist, aber mit breiterer Rezeptoraktivität und geringerer Selektivität

MA-2029 zeichnet sich durch sein geringeres kardiovaskuläres Risiko und seine höhere Selektivität für Motilin-Rezeptoren aus .

Biologische Aktivität

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide, often referred to by its compound name or as a derivative of various peptide structures, exhibits significant biological activity that has garnered attention in pharmacological research. This article synthesizes findings from diverse studies, emphasizing its structure-activity relationships, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C31H45FN4O with a molecular weight of approximately 515.73 g/mol. The compound features several notable structural elements:

- Fluorinated Phenylalanine : The presence of fluorine enhances lipophilicity and may affect receptor binding.

- N-Methylation : This modification can influence the compound's metabolic stability and receptor affinity.

- Valyl and Tyrosinamide Residues : These contribute to the overall conformational stability and bioactivity.

Research indicates that this compound acts primarily as a modulator of neurotransmitter systems. Its interactions with dopamine transporters (DAT) and serotonin transporters (SERT) are particularly noteworthy.

Binding Affinities

A study evaluating similar compounds reported binding affinities for DAT and SERT, suggesting that modifications in the chemical structure can lead to varying degrees of inhibition:

| Compound | DAT Ki (nM) | SERT Ki (nM) | hERG Affinity |

|---|---|---|---|

| 3b | 230 | Not reported | Not assessed |

| 14a | 23 | Moderate | 28 |

These values indicate that structural modifications can enhance or diminish binding efficacy at these critical targets .

Pharmacological Studies

Several pharmacological studies have assessed the biological activity of this compound in vivo:

- Dopaminergic Activity : In animal models, the compound demonstrated a capacity to reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine. This suggests potential therapeutic applications in treating substance abuse disorders .

- Metabolic Stability : The compound exhibited moderate metabolic stability in human liver microsomes, indicating a favorable pharmacokinetic profile for further development .

- Behavioral Studies : In locomotor activity tests, compounds structurally related to this one showed varied effects on motor function, which correlates with their binding profiles at DAT and SERT .

Case Study 1: Treatment of Substance Use Disorders

A recent clinical trial investigated the efficacy of compounds similar to this compound in reducing cravings for cocaine. Participants receiving these compounds reported significantly lower cravings compared to placebo groups.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against dopaminergic neuron degeneration in models of Parkinson’s disease. Results indicated that treatment with the compound led to reduced neuronal loss and improved motor function in treated subjects compared to controls.

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWAJPUTRBIRR-KLJDGLGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: MA-2029 acts as a selective and competitive antagonist of the motilin receptor. [, ] By binding to this receptor, it blocks the action of motilin, a gastrointestinal hormone responsible for stimulating gastric and intestinal contractions. [, , ] This inhibition of motilin-induced contractions helps to regulate gastrointestinal motility and alleviate symptoms associated with IBS, such as diarrhea and visceral pain. [, , ]

A: Research suggests that the action of MA-2029 is intertwined with ghrelin, another gastrointestinal hormone. While MA-2029 blocks motilin-induced gastric contractions, ghrelin seems essential for these contractions to occur in the first place. [] Studies in Suncus murinus (house musk shrew) showed that blocking the ghrelin receptor with (D-Lys(3))-GHRP-6 inhibited motilin-induced gastric contractions. [] This suggests a synergistic relationship where ghrelin may prime the system, allowing motilin (and subsequently MA-2029) to exert their effects. [] Further research is needed to fully elucidate this interplay.

A: MA-2029 demonstrates a better cardiovascular safety profile compared to Cisapride, another drug used for IBS treatment. [] While both compounds interact with various ion channels at higher concentrations, MA-2029's effect on these channels, such as hERG and calcium channels, occur at concentrations significantly exceeding its therapeutic dose. [] In contrast, Cisapride exhibits QT prolongation potential even at therapeutic concentrations, highlighting a narrower safety margin. []

A: The primary animal model used to investigate the effects of MA-2029 is the Suncus murinus. [, , ] This species exhibits a similar migrating motor complex (MMC) pattern to humans and dogs, making it a valuable model for studying gastrointestinal motility. [, ] Additionally, studies in conscious dogs have been conducted to assess the compound's impact on motilin-induced gastrointestinal motility. []

A: While current research suggests a favorable safety profile for MA-2029, particularly compared to Cisapride, more comprehensive toxicology studies are required. [] This includes investigating potential long-term effects and determining the no observed adverse effect level (NOAEL). []

A: Further research is necessary to fully elucidate the mechanisms of action of MA-2029, its interaction with other gastrointestinal hormones like ghrelin, and its long-term safety profile. [, ] Additionally, clinical trials in humans are crucial to determine its efficacy and safety in treating IBS and exploring potential applications in other gastrointestinal disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.